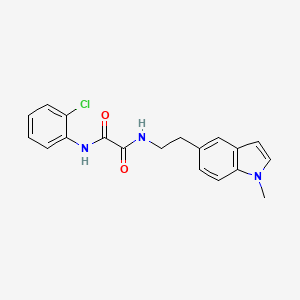

N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

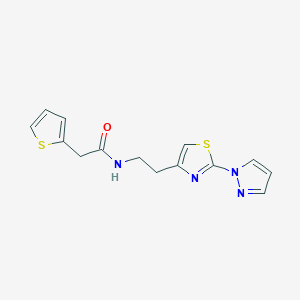

“N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide” is a complex organic compound that contains an indole ring and a chlorophenyl group linked by an oxalamide moiety. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Oxalamide is a type of amide that is the amide derivative of oxalic acid. The chlorophenyl group is a phenyl ring with a chlorine atom attached.

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves an indole ring and a chlorophenyl group connected by an oxalamide moiety. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole ring, the chlorophenyl group, and the oxalamide moiety. The indole ring is electron-rich and may undergo electrophilic aromatic substitution . The chlorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of any charged or polar atoms would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用

Chemical Synthesis and Modification

N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a compound of interest due to its potential in chemical synthesis and modification. For example, studies have shown that similar compounds are used in the synthesis of L-tryptophan derivatives, which possess potent antagonist activity at the NK1 receptor. Such derivatives have been explored for their potential to block substance P induced dermal extravasation, highlighting their relevance in therapeutic applications related to substance P receptor antagonism (A. Macleod et al., 1994). Additionally, novel synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from related structures underscore the utility of these compounds in generating useful formulas for anthranilic acid derivatives and oxalamides, demonstrating the operational simplicity and high yields achievable through such methodologies (V. Mamedov et al., 2016).

Molecular Interaction and Structural Analysis

The compound also plays a role in the study of molecular interactions and structural analysis. For instance, the crystal structure analysis of related compounds, such as N-[2-(2-Chlorophenyl)-2-hydroxyethyl]propan-2-aminium hemioxalate, provides insights into the supramolecular arrangements and hydrogen bonding patterns that can influence the properties and reactivity of these molecules (Z. Tang et al., 2009).

Potential Therapeutic Applications

Furthermore, derivatives of oxalamides, including those structurally related to N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, have been investigated for their therapeutic potential. For example, studies on compounds such as N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) reveal their ability to enhance the binding of monoclonal antibodies to HIV-1 envelope protein, suggesting a novel approach to enhancing the neutralizing activities of antibodies against HIV-1 (K. Yoshimura et al., 2010).

将来の方向性

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Additionally, the synthesis of related compounds could provide valuable structure-activity relationship (SAR) data .

特性

IUPAC Name |

N'-(2-chlorophenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2/c1-23-11-9-14-12-13(6-7-17(14)23)8-10-21-18(24)19(25)22-16-5-3-2-4-15(16)20/h2-7,9,11-12H,8,10H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTXIXZSJADNCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3-(4,6-Dimethylpyrimidin-2-yl)sulfanylpropyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2569811.png)

![tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate](/img/structure/B2569812.png)

![5-chloro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)thiophene-2-sulfonamide](/img/structure/B2569816.png)

![3-[(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2569820.png)

![Ethyl 3-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B2569821.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-methoxyphenoxy)acetate](/img/structure/B2569822.png)

![(3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2569825.png)

![ethyl 2-(2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)acetate](/img/structure/B2569829.png)